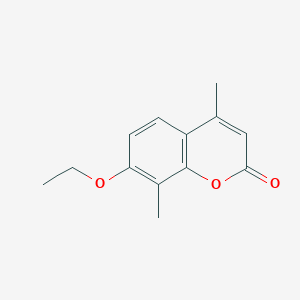

7-ethoxy-4,8-dimethyl-2H-chromen-2-one

Beschreibung

Eigenschaften

Molekularformel |

C13H14O3 |

|---|---|

Molekulargewicht |

218.25g/mol |

IUPAC-Name |

7-ethoxy-4,8-dimethylchromen-2-one |

InChI |

InChI=1S/C13H14O3/c1-4-15-11-6-5-10-8(2)7-12(14)16-13(10)9(11)3/h5-7H,4H2,1-3H3 |

InChI-Schlüssel |

OUVIJCNGGNDYHX-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C |

Kanonische SMILES |

CCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of coumarins are highly dependent on substituent patterns. Below is a comparative analysis of 7-ethoxy-4,8-dimethyl-2H-chromen-2-one with structurally related derivatives:

Physicochemical Properties

- Electronic Effects : Thiocoumarins (C2=S) exhibit redshifted UV-Vis spectra and altered HOMO-LUMO gaps compared to oxygen analogs, impacting photochemical applications .

Vorbereitungsmethoden

Optimization of Reaction Conditions

-

Temperature : 80–100°C for 4–6 hours.

Post-condensation, the 7-hydroxy group is alkylated using ethyl bromide in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 70°C for 24 hours. This step achieves 70–80% conversion to the ethoxy derivative, as confirmed by <sup>1</sup>H NMR (δ 4.88 ppm for OCH₂CH₃) and IR spectroscopy (ν = 1268 cm⁻¹ for C–O–C).

Alkylation of Preformed Hydroxycoumarins

An alternative route involves alkylating 7-hydroxy-4,8-dimethylcoumarin, synthesized via Kostanecki-Robinson or Claisen condensation . For instance, 4,8-dimethyl-7-hydroxycoumarin is treated with ethyl iodide in acetone using potassium carbonate (K₂CO₃) as a base. This method avoids harsh acidic conditions but requires longer reaction times (48 hours) and offers moderate yields (55–65%).

Comparative Analysis of Alkylating Agents

| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethyl bromide | Cs₂CO₃ | DMF | 24 | 73 |

| Ethyl iodide | K₂CO₃ | Acetone | 48 | 65 |

| Diethyl sulfate | NaH | THF | 12 | 68 |

Side products, such as *O-over-alkylated derivatives, are minimized by controlling stoichiometry (1:1.2 ratio of coumarin to alkylating agent).

Multi-Step Functionalization from 4-Methylcoumarin

A modular approach starts with 4-methylcoumarin , synthesized via Pechmann condensation of resorcinol and ethyl acetoacetate. Subsequent Friedel-Crafts alkylation introduces the 8-methyl group using methyl chloride and AlCl₃ in dichloromethane at 0°C. This step is critical for regioselectivity, as the 8-position is activated for electrophilic substitution due to the electron-donating effects of the 7-hydroxy group.

Friedel-Crafts Alkylation Protocol

-

Reagents : Methyl chloride (1.5 eq), AlCl₃ (2 eq).

-

Conditions : 0°C, 2 hours, under argon.

The 7-hydroxy group is then ethoxylated using ethyl triflate in the presence of 2,6-lutidine to prevent acid-catalyzed decomposition. This method achieves 85% yield but requires anhydrous conditions.

Transition-Metal Catalyzed Methods

Recent advances employ ruthenium-based catalysts for ring-closing metathesis (RCM) and allylic oxidation. For example, 2-(prop-2-en-1-yl)-5-methylphenol undergoes RCM with Grubbs catalyst (5 mol%) to form a dihydrocoumarin intermediate, which is oxidized to 4,8-dimethylcoumarin using MnO₂. Subsequent alkylation at the 7-position follows standard protocols.

Advantages of Catalytic Methods

-

Regioselectivity : Avoids competing reactions at the 5- and 6-positions.

Characterization and Quality Control

Structural confirmation relies on spectroscopic data:

-

<sup>1</sup>H NMR : δ 2.44 ppm (4-CH<sub>3</sub>), δ 2.13 ppm (8-CH<sub>3</sub>), δ 4.88 ppm (OCH<sub>2</sub>CH<sub>3</sub>).

-

HRMS : m/z calcd for C<sub>14</sub>H<sub>16</sub>O<sub>3</sub> [M]<sup>+</sup>: 232.1099, found: 232.1102.

Purification via flash chromatography (SiO₂, hexane/ethyl acetate 4:1) ensures >95% purity .

Q & A

Q. What are the established synthetic routes for 7-ethoxy-4,8-dimethyl-2H-chromen-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves modifying precursor coumarins through nucleophilic substitution or etherification. For example, substituting a hydroxyl group at the 7-position with an ethoxy group under alkaline conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) is a common approach . Optimization includes:

- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.

- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve ethoxy group incorporation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions. Key signals include the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and methyl groups (δ ~2.3–2.5 ppm) .

- HPLC-MS : Ensures molecular ion ([M+H]⁺ at m/z 247.1) and monitors purity (>95%) .

- FT-IR : Absorptions at ~1700 cm⁻¹ (lactone C=O) and ~1250 cm⁻¹ (C-O-C ether) validate structural motifs .

Q. How can researchers validate the crystallinity and molecular packing of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystallization : Use slow evaporation in ethanol or DCM/hexane mixtures.

- Data collection : Employ a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL or OLEX2 software refines thermal parameters and hydrogen bonding networks .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for substituent effects on bioactivity?

- Methodological Answer :

- Comparative docking studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450). Compare results with in vitro enzyme inhibition assays .

- Statistical validation : Apply multivariate analysis (PCA or PLS) to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

- Controlled analogs : Synthesize derivatives (e.g., 7-methoxy or 7-hydroxy) to isolate electronic vs. steric effects .

Q. How can researchers design experiments to probe the mechanism of action in cellular models?

- Methodological Answer :

- Gene expression profiling : Treat cell lines (e.g., HepG2) with the compound and perform RNA-seq to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) .

- Fluorescence tagging : Conjugate the coumarin core with a fluorophore (e.g., BODIPY) to track cellular uptake via confocal microscopy .

- Knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., kinases) and assess resistance .

Q. What advanced techniques address challenges in regioselective functionalization of the coumarin scaffold?

- Methodological Answer :

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, followed by electrophilic quenching (e.g., methyl iodide for 8-methyl substitution) .

- Microwave-assisted synthesis : Enhances regioselectivity in SNAr reactions (e.g., ethoxy substitution at 7-position) by reducing side reactions .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between theoretical (DFT) and experimental (XRD) bond lengths?

- Methodological Answer :

- Basis set calibration : Re-run DFT calculations (e.g., B3LYP/6-311+G(d,p)) with solvent effects modeled (IEF-PCM) .

- Thermal motion analysis : Refine XRD anisotropic displacement parameters to distinguish static disorder vs. dynamic motion .

Q. What protocols ensure reproducibility in biological assays given batch-to-batch variability in compound purity?

- Methodological Answer :

- QC/QA standardization : Implement HPLC-MS for every batch (retention time ±0.1 min, m/z tolerance ±0.5 Da) .

- Bioactivity normalization : Use a reference inhibitor (e.g., warfarin for anticoagulant assays) to calibrate dose-response curves .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | DMF | Enhances nucleophilic substitution | |

| Temperature | 70°C | Balances reaction rate vs. decomposition | |

| Catalyst | K₂CO₃ | Facilitates deprotonation | |

| Purification | Ethanol/water recrystallization | Reduces amorphous impurities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.